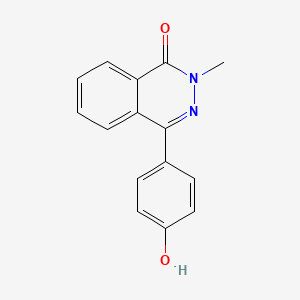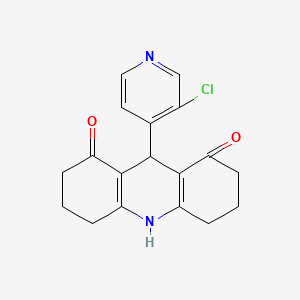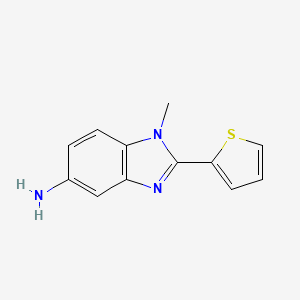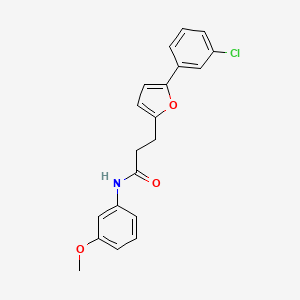
1-Butoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide is a quaternary ammonium compound with the molecular formula C19H40BrNO2 and a molecular weight of 394.44 g/mol . This compound is known for its surfactant properties and is used in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide typically involves the quaternization of a tertiary amine with an alkyl halide. The process begins with the preparation of the tertiary amine, followed by its reaction with 1-bromododecane under controlled conditions to form the quaternary ammonium salt .
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where the tertiary amine and 1-bromododecane are mixed and heated to facilitate the reaction. The reaction mixture is then purified through crystallization and filtration to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Butoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other anions that can displace the bromide ion.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction Reactions: Reducing agents such as sodium borohydride can be employed to reduce the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions typically yield new quaternary ammonium compounds, while oxidation and reduction reactions result in the formation of various oxidized or reduced derivatives .
Aplicaciones Científicas De Investigación
1-Butoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is employed in the study of cell membranes and as a disinfectant due to its antimicrobial properties.
Medicine: It is investigated for its potential use in drug delivery systems and as an antiseptic agent.
Industry: The compound is used in the formulation of cleaning agents, fabric softeners, and antistatic agents
Mecanismo De Acción
The mechanism of action of 1-Butoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This makes it an effective antimicrobial agent .
Comparación Con Compuestos Similares
- 1-Methoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide
- 1-Ethoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide
- 1-Hexyloxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide
Uniqueness: 1-Butoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide is unique due to its specific butoxy group, which imparts distinct surfactant properties compared to its methoxy, ethoxy, and hexyloxy counterparts. This makes it particularly effective in applications requiring strong surface activity and antimicrobial properties .
Propiedades
Número CAS |
10558-31-3 |
|---|---|
Fórmula molecular |
C19H40BrNO2 |
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
(1-butoxy-1-oxododecan-2-yl)-trimethylazanium;bromide |
InChI |
InChI=1S/C19H40NO2.BrH/c1-6-8-10-11-12-13-14-15-16-18(20(3,4)5)19(21)22-17-9-7-2;/h18H,6-17H2,1-5H3;1H/q+1;/p-1 |
Clave InChI |
JAIJKIBNPVNVJI-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCC(C(=O)OCCCC)[N+](C)(C)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


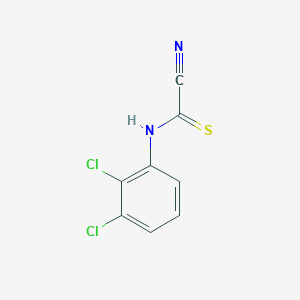

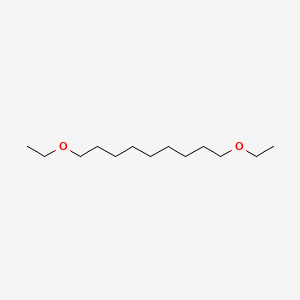
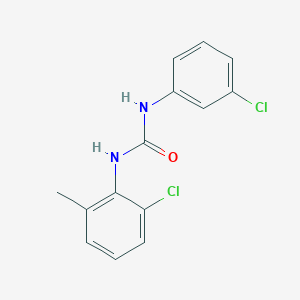
![N-[4-[(4-bromophenyl)diazenyl]-3-(triphenylstannyl)phenyl]-N,N-dimethylamine](/img/structure/B11943018.png)


![Diethyl 11-(3-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11943050.png)
